N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine
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Overview
Description
N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine is a heterocyclic compound that combines the structural features of quinoline and pyrimidine
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit plk4 , a serine/threonine protein kinase that is a master regulator of centriole duplication . Overexpression of PLK4 has been detected in a variety of cancers, making it a potential anticancer target .
Mode of Action
Similar compounds have been reported to exhibit high inhibitory activity against their targets . For instance, certain pyrimidin-2-amine derivatives have shown high PLK4 inhibitory activity .
Biochemical Pathways
Inhibition of plk4 can disrupt centriole duplication, which is significant for maintaining genome integrity . This disruption can potentially lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
Similar compounds have demonstrated good plasma stability and liver microsomal stability . These properties suggest that such compounds may have favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which could impact their bioavailability .
Result of Action
Similar compounds have shown excellent antiproliferative activity against cancer cells . This suggests that N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine may also exhibit antiproliferative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a quinoline derivative with a pyrimidine precursor under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully hydrogenated derivatives.
Scientific Research Applications
N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Quinoline derivatives: These compounds share the quinoline structure and have similar biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine structure and are used in various therapeutic applications.
Uniqueness: N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine is unique due to its combined quinoline and pyrimidine structures, which may confer distinct biological activities and therapeutic potential compared to other compounds.
Properties
IUPAC Name |
N-cyclopropyl-5-quinolin-5-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-3-13(14-4-2-8-17-15(14)5-1)11-9-18-16(19-10-11)20-12-6-7-12/h1-5,8-10,12H,6-7H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOGNFWHICYPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)C3=C4C=CC=NC4=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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